molecular formula C20H19FN2O3S B2436146 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 3-(4-methoxyphenyl)propanoate CAS No. 1396860-95-9

1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 3-(4-methoxyphenyl)propanoate

Cat. No.: B2436146
CAS No.: 1396860-95-9
M. Wt: 386.44
InChI Key: BSWKHCKDEPCLOQ-UHFFFAOYSA-N
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Description

1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 3-(4-methoxyphenyl)propanoate is a useful research compound. Its molecular formula is C20H19FN2O3S and its molecular weight is 386.44. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmacological Evaluation

  • A study synthesized various compounds including 1-(7-chloro-6-fluorobenzothiazol-2-yl)-3,4-substituted-aryl-azetidin-2-ones, examining their anti-inflammatory, analgesic, CNS depressant, and skeletal muscle relaxant activity (Gurupadayya et al., 2008).

Antiviral Activity

  • Novel a-aminophosphonates containing 6-fluorobenzothiazole moiety were synthesized and evaluated for antiviral activities. Some compounds demonstrated significant activities against tobacco mosaic virus and potato virus (Xie et al., 2017).

Anticancer Activity

  • New thiazolone derivatives, including compounds with a fluorobenzothiazole framework, were synthesized and evaluated for their anticancer and antimicrobial activities. Several derivatives showed high antibacterial and antifungal activity, as well as significant activity against human breast cancer cell lines (Pansare et al., 2019).
  • Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine showed anti-cancer activity against various cancer cell lines, with potential as small-molecule activators of p53 in cancer treatment (Kumbhare et al., 2014).

Antimicrobial Activity

  • Fluorine-containing thiadiazolotriazinones were synthesized as potential antibacterial agents, with compounds showing promising antibacterial activities in certain concentrations (Holla et al., 2003).

Additional Applications

  • Various studies have also explored the synthesis of related compounds with potential applications in different fields like liquid crystal technology, antimalarial activity, and more (Milewska et al., 2015; Alborz et al., 2018).

Properties

IUPAC Name

[1-(6-fluoro-1,3-benzothiazol-2-yl)azetidin-3-yl] 3-(4-methoxyphenyl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O3S/c1-25-15-6-2-13(3-7-15)4-9-19(24)26-16-11-23(12-16)20-22-17-8-5-14(21)10-18(17)27-20/h2-3,5-8,10,16H,4,9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSWKHCKDEPCLOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)OC2CN(C2)C3=NC4=C(S3)C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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